1-Chloroethyl 2-methylbutan-2-yl carbonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1-chloroethyl 1,1-dimethylpropyl ester can be achieved through the esterification of carbonic acid with 1-chloroethanol and 1,1-dimethylpropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of carbonic acid, 1-chloroethyl 1,1-dimethylpropyl ester involves large-scale esterification processes. The use of continuous reactors and advanced distillation techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 1-chloroethyl 1,1-dimethylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters and alcohols.
Scientific Research Applications
Carbonic acid, 1-chloroethyl 1,1-dimethylpropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbonic acid, 1-chloroethyl 1,1-dimethylpropyl ester involves its electrophilic character, which allows it to react with nucleophilic groups in biological systems . The compound can interact with enzymes and proteins, leading to various biochemical effects. The molecular targets and pathways involved include enzyme inhibition and modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester
- Carbonic acid, 1-chloroethyl 1,1-dimethylbutyl ester
- Carbonic acid, 1-chloroethyl 1,1-dimethylpentyl ester
Uniqueness
Carbonic acid, 1-chloroethyl 1,1-dimethylpropyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
104483-20-7 |
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Molecular Formula |
C8H15ClO3 |
Molecular Weight |
194.65 g/mol |
IUPAC Name |
1-chloroethyl 2-methylbutan-2-yl carbonate |
InChI |
InChI=1S/C8H15ClO3/c1-5-8(3,4)12-7(10)11-6(2)9/h6H,5H2,1-4H3 |
InChI Key |
WYFONWYSDOYSRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(=O)OC(C)Cl |
Origin of Product |
United States |
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